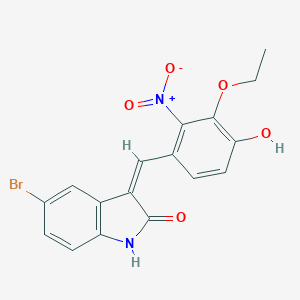![molecular formula C16H9ClFN3O4S B307916 (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307916.png)
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazolone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal strains by interfering with their cell wall synthesis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been reported to exhibit low toxicity in vitro, indicating its potential use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its low toxicity, potential use as a therapeutic agent, and its fluorescent properties for the detection of metal ions. However, the limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research of (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. These include further studies to understand its mechanism of action, its potential use as a therapeutic agent for various diseases, and its applications as a fluorescent probe for the detection of metal ions. In addition, the development of new synthesis methods for this compound may lead to its further applications in scientific research.
Synthesis Methods
The synthesis of (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-fluoroanilino)-1-chloroacetone. This intermediate is then reacted with 2-amino-5-chloro-3-nitrophenol to obtain this compound.
Scientific Research Applications
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C16H9ClFN3O4S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H9ClFN3O4S/c17-9-5-8(14(22)12(7-9)21(24)25)6-13-15(23)20-16(26-13)19-11-3-1-10(18)2-4-11/h1-7,22H,(H,19,20,23)/b13-6- |
InChI Key |
MFUAVIUJZHQKQR-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)/S2)F |
SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=CC(=C3O)[N+](=O)[O-])Cl)S2)F |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307852.png)
![1-(2-chloroethyl)-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307853.png)
![2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307855.png)
![6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307856.png)